molecular formula C11H16N4 B13443692 (3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Cat. No.: B13443692
M. Wt: 204.27 g/mol
InChI Key: CLLIKVNZVBWGOU-UHFFFAOYSA-N
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Description

(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate can then be alkylated to introduce the isobutyl group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Phase transfer catalysis and solid-liquid reaction conditions are often employed to facilitate the synthesis and isolation of the desired regioisomers .

Chemical Reactions Analysis

Types of Reactions

(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group may enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic profile compared to similar compounds .

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

[3-(2-methylpropyl)imidazo[4,5-b]pyridin-2-yl]methanamine

InChI

InChI=1S/C11H16N4/c1-8(2)7-15-10(6-12)14-9-4-3-5-13-11(9)15/h3-5,8H,6-7,12H2,1-2H3

InChI Key

CLLIKVNZVBWGOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=NC2=C1N=CC=C2)CN

Origin of Product

United States

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